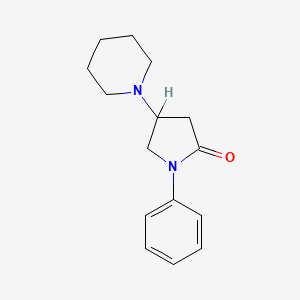
1-Phenyl-4-piperidino-2-pyrrolidinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Phenyl-4-piperidino-2-pyrrolidinone is a heterocyclic compound that belongs to the class of pyrrolidinones It features a five-membered lactam ring fused with a piperidine ring and a phenyl group
Méthodes De Préparation
The synthesis of 1-Phenyl-4-piperidino-2-pyrrolidinone typically involves the following steps:
Cyclization Reaction: The initial step involves the cyclization of a suitable precursor to form the pyrrolidinone ring.
Substitution Reaction: The phenyl group is introduced via a substitution reaction, often using phenyl halides.
Piperidine Introduction: The piperidine ring is incorporated through a nucleophilic substitution reaction, where a piperidine derivative reacts with the intermediate compound.
Industrial production methods may involve optimizing these steps to enhance yield and purity, often using catalysts and controlled reaction conditions to ensure efficiency.
Analyse Des Réactions Chimiques
1-Phenyl-4-piperidino-2-pyrrolidinone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups, enhancing its chemical diversity.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and temperature control to optimize reaction rates and yields.
Applications De Recherche Scientifique
1-Phenyl-4-piperidino-2-pyrrolidinone has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and cellular processes.
Medicine: It has potential therapeutic applications due to its bioactive properties, including antimicrobial, anti-inflammatory, and anticancer activities.
Industry: The compound is utilized in the development of pharmaceuticals and agrochemicals, contributing to the synthesis of active ingredients.
Mécanisme D'action
The mechanism of action of 1-Phenyl-4-piperidino-2-pyrrolidinone involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For instance, it may inhibit enzyme activity by binding to the active site, preventing substrate interaction and subsequent biochemical reactions.
Comparaison Avec Des Composés Similaires
1-Phenyl-4-piperidino-2-pyrrolidinone can be compared with other similar compounds, such as:
1-Phenyl-2-pyrrolidinone: This compound lacks the piperidine ring, resulting in different biological activities and chemical properties.
4-Phenylpiperidine: This compound lacks the pyrrolidinone ring, leading to variations in its pharmacological profile.
N-Phenylpyrrolidin-2-one: This compound has a similar structure but differs in the position of the phenyl group, affecting its reactivity and biological effects.
The uniqueness of this compound lies in its combined structural features, which contribute to its diverse applications and biological activities.
Propriétés
Numéro CAS |
728-53-0 |
|---|---|
Formule moléculaire |
C15H20N2O |
Poids moléculaire |
244.33 g/mol |
Nom IUPAC |
1-phenyl-4-piperidin-1-ylpyrrolidin-2-one |
InChI |
InChI=1S/C15H20N2O/c18-15-11-14(16-9-5-2-6-10-16)12-17(15)13-7-3-1-4-8-13/h1,3-4,7-8,14H,2,5-6,9-12H2 |
Clé InChI |
HXYYSKMOHXXOAW-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(CC1)C2CC(=O)N(C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(4E)-4-[(4-chlorophenyl)(hydroxy)methylidene]-1-(2-hydroxyethyl)-5-(4-hydroxy-3-methoxyphenyl)pyrrolidine-2,3-dione](/img/structure/B14171091.png)

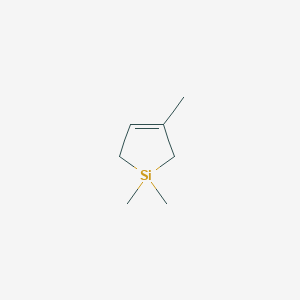

![N-(2-Bromo-4-tricyclo[3.3.1.13,7]dec-1-ylphenyl)acetamide](/img/structure/B14171115.png)
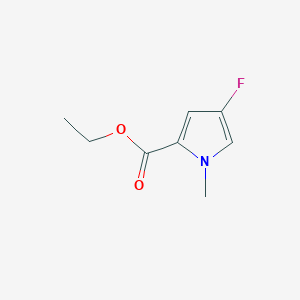
![N-(4-methoxyphenyl)-N-[(2-oxo-1H-quinolin-4-yl)methyl]propanamide](/img/structure/B14171151.png)
![ethyl 2-(3-{[(E)-(5-nitrofuran-2-yl)methylidene]amino}phenyl)quinoline-4-carboxylate](/img/structure/B14171158.png)
![3-phenyl-2-sulfanylidene-6,7,8,9-tetrahydro-1H-pyrimido[4,5-b]quinolin-4-one](/img/structure/B14171159.png)
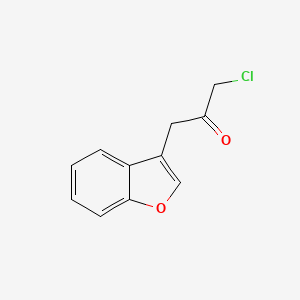
![1H-Pyrrolo[2,3-b]pyridin-5-amine, 3-(4-morpholinyl)-](/img/structure/B14171166.png)
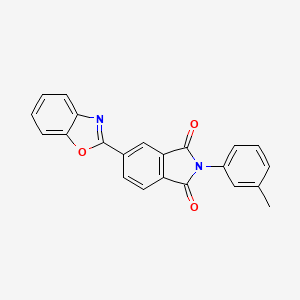
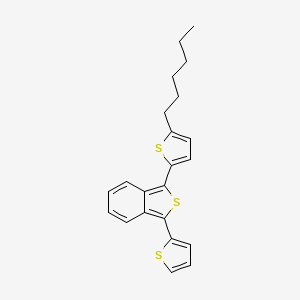
![9-Thiabicyclo[6.1.0]nonane](/img/structure/B14171185.png)
